molecular formula C11H21NO2 B6352577 Methyl 3-(cyclohexylamino)-2-methylpropanoate CAS No. 21576-07-8

Methyl 3-(cyclohexylamino)-2-methylpropanoate

Cat. No.: B6352577
CAS No.: 21576-07-8
M. Wt: 199.29 g/mol
InChI Key: HERXMJXAKJEAQX-UHFFFAOYSA-N
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Description

Methyl 3-(cyclohexylamino)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexylamino group attached to a methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclohexylamino)-2-methylpropanoate typically involves the reaction of cyclohexylamine with methyl 3-bromo-2-methylpropanoate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclohexylamino)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(cyclohexylamino)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclohexylamino)-2-methylpropanoate involves its interaction with specific molecular targets. The cyclohexylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amine and carboxylic acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(cyclohexylamino)-2-methylbutanoate: Similar structure but with an additional methyl group on the propanoate backbone.

    Ethyl 3-(cyclohexylamino)-2-methylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(cyclohexylamino)-2-ethylpropanoate: Similar structure but with an ethyl group on the propanoate backbone.

Uniqueness

Methyl 3-(cyclohexylamino)-2-methylpropanoate is unique due to its specific combination of a cyclohexylamino group and a methylpropanoate backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

methyl 3-(cyclohexylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9(11(13)14-2)8-12-10-6-4-3-5-7-10/h9-10,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERXMJXAKJEAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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